molecular formula C20H22N2O4S B2913084 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole CAS No. 2034485-32-8

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole

Cat. No.: B2913084
CAS No.: 2034485-32-8
M. Wt: 386.47
InChI Key: MESNFFLFVMCMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole is a complex organic compound that features a benzo[d]oxazole core linked to a piperidine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives. The phenethylsulfonyl group is introduced via sulfonylation reactions using phenethylsulfonyl chloride.

    Coupling Reaction: The final step involves the coupling of the benzo[d]oxazole core with the piperidine derivative. This is typically achieved through nucleophilic substitution reactions where the hydroxyl group of the benzo[d]oxazole reacts with the piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]oxazole core or the piperidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzo

Properties

IUPAC Name

2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxy-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-27(24,15-12-16-6-2-1-3-7-16)22-13-10-17(11-14-22)25-20-21-18-8-4-5-9-19(18)26-20/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESNFFLFVMCMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3O2)S(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.